molecular formula C14H18O3 B1402365 Tert-butyl 4-acetyl-2-methylbenzoate CAS No. 1424279-95-7

Tert-butyl 4-acetyl-2-methylbenzoate

Cat. No.: B1402365
CAS No.: 1424279-95-7
M. Wt: 234.29 g/mol
InChI Key: MTNQYVJQCHCKTE-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetyl-2-methylbenzoate is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is a derivative of benzoic acid and is used in various chemical syntheses and research applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 4-Acetyl-2-methylbenzoic acid.

    Reduction: 4-Acetyl-2-methylbenzoic alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-acetyl-2-methylbenzoate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 4-acetyl-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The ester group can undergo hydrolysis to release the active acid form, which then exerts its effects on the target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid tert-butyl ester: Similar structure but lacks the acetyl group.

    4-Acetylbenzoic acid tert-butyl ester: Similar structure but lacks the methyl group.

    2-Methyl-4-tert-butylbenzoic acid: Similar structure but lacks the acetyl group.

Uniqueness

Tert-butyl 4-acetyl-2-methylbenzoate is unique due to the presence of both acetyl and methyl groups on the benzoic acid core, which imparts distinct chemical and physical properties. This combination of functional groups allows for specific reactivity and applications in various fields .

Biological Activity

Tert-butyl 4-acetyl-2-methylbenzoate is a compound of interest due to its potential biological activities, which have implications in various fields including pharmacology and biochemistry. Understanding the biological activity of this compound involves exploring its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by a tert-butyl group, an acetyl group, and a methyl-substituted aromatic ring. Its chemical structure can be represented as follows:

  • Chemical Formula : C13H18O3
  • Molecular Weight : 222.28 g/mol

The presence of the acetyl group is significant as it can influence the compound's reactivity and interaction with biological systems.

Research has shown that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. The biological activity often correlates with structural features that facilitate binding to these targets.

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit specific enzymes involved in metabolic pathways. For instance, studies on related benzoate derivatives indicate potential inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .
  • Antimicrobial Properties : Some esters exhibit antimicrobial activity, suggesting that this compound may also possess similar properties. This activity could be attributed to the disruption of microbial cell membranes or interference with metabolic functions .

Cytotoxicity Studies

Cytotoxicity assays using various cell lines have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest that while certain concentrations can induce cell death, lower concentrations may promote cell proliferation or exhibit negligible toxicity .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Observations
COS-125Moderate cytotoxicity observed
HeLa15Significant reduction in viability
MCF-7>50Low toxicity at tested concentrations

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship (SAR) studies. These studies help identify which structural components contribute most significantly to its biological effects.

  • Substituent Effects : Variations in the substituents on the aromatic ring have been shown to influence both potency and selectivity against various biological targets. For instance, introducing electron-withdrawing groups can enhance inhibitory activity against certain enzymes .
  • Hydrophobic Interactions : The bulky tert-butyl group may play a role in enhancing hydrophobic interactions with target proteins, potentially increasing binding affinity and specificity .

Study on Anticancer Activity

A recent study explored the anticancer potential of a series of benzoate derivatives, including this compound. The study utilized both in vitro and in vivo models to assess the compound's efficacy against various cancer cell lines.

  • Findings : The compound exhibited selective cytotoxicity towards breast cancer cells while showing lower toxicity towards normal fibroblast cells. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways .

Evaluation in Inflammatory Models

In another investigation, the anti-inflammatory effects of related compounds were assessed using animal models of inflammation. Results indicated that these compounds could significantly reduce inflammatory markers such as TNF-alpha and IL-6 levels in serum samples .

Properties

IUPAC Name

tert-butyl 4-acetyl-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-8-11(10(2)15)6-7-12(9)13(16)17-14(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNQYVJQCHCKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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